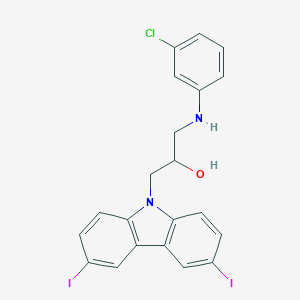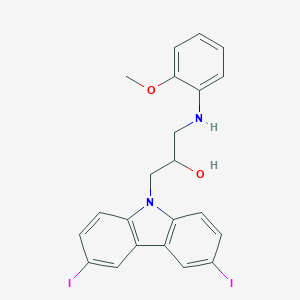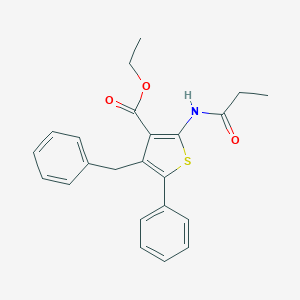![molecular formula C19H18ClN3O5 B406843 METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE](/img/structure/B406843.png)
METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, a nitrobenzoate ester, and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)-1-piperazine.
Carbonylation: The piperazine derivative is then reacted with a suitable carbonylating agent, such as phosgene or triphosgene, to introduce the carbonyl group.
Esterification: The final step involves the esterification of the carbonylated piperazine derivative with 3-nitrobenzoic acid in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoic acid and methanol.
Scientific Research Applications
METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring and nitrobenzoate ester moieties are crucial for its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Methyl 3-{[4-(3-bromophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-{[4-(3-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the piperazine ring, nitrobenzoate ester, and chlorophenyl group provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C19H18ClN3O5 |
|---|---|
Molecular Weight |
403.8g/mol |
IUPAC Name |
methyl 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate |
InChI |
InChI=1S/C19H18ClN3O5/c1-28-19(25)14-9-13(10-17(11-14)23(26)27)18(24)22-7-5-21(6-8-22)16-4-2-3-15(20)12-16/h2-4,9-12H,5-8H2,1H3 |
InChI Key |
BTXAWRKEMFXORL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-(3-Nitrophenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one](/img/structure/B406764.png)


![4-(4-Iodophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B406768.png)

![3-(2-iodophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B406770.png)

![N-(4-{6-[4-(acetylamino)phenyl][1,3]thiazolo[4,5-f][1,3]benzothiazol-2-yl}phenyl)acetamide](/img/structure/B406776.png)
![4-methyl-N-[1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B406779.png)
![3-amino-N-(3,4-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406780.png)
![N-[2-(4-bromophenyl)-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B406781.png)
![N-[1-{[4-(aminosulfonyl)anilino]carbonyl}-2-(2-furyl)vinyl]-4-tert-butylbenzamide](/img/structure/B406782.png)

